Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1704096-61-6
VCID: VC2756708
InChI: InChI=1S/C17H23BrFNO2/c1-17(2,3)22-16(21)20(13-6-4-5-7-13)11-12-8-9-14(18)15(19)10-12/h8-10,13H,4-7,11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Br)F)C2CCCC2
Molecular Formula: C17H23BrFNO2
Molecular Weight: 372.3 g/mol

Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate

CAS No.: 1704096-61-6

Cat. No.: VC2756708

Molecular Formula: C17H23BrFNO2

Molecular Weight: 372.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate - 1704096-61-6

Specification

CAS No. 1704096-61-6
Molecular Formula C17H23BrFNO2
Molecular Weight 372.3 g/mol
IUPAC Name tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-cyclopentylcarbamate
Standard InChI InChI=1S/C17H23BrFNO2/c1-17(2,3)22-16(21)20(13-6-4-5-7-13)11-12-8-9-14(18)15(19)10-12/h8-10,13H,4-7,11H2,1-3H3
Standard InChI Key SIUHKVUOPSTCKV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Br)F)C2CCCC2
Canonical SMILES CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Br)F)C2CCCC2

Introduction

Chemical Structure and Properties

Molecular Structure

Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate (CAS: 1704096-61-6) is characterized by a complex molecular architecture featuring multiple functional groups. It contains a tert-butyl carbamate moiety, a bromo-fluoro-substituted benzyl group, and a cyclopentyl substituent. This arrangement creates a molecule with distinctive chemical reactivity patterns and biological potential.

The compound's structure includes several key elements:

  • A tert-butyl carbamate group that provides steric protection and stability

  • A benzyl moiety with bromine at the para position and fluorine at the meta position

  • A cyclopentyl group attached to the nitrogen of the carbamate

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC17H23BrFNO2
Molecular Weight372.3 g/mol
IUPAC Nametert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-cyclopentylcarbamate
SMILESCC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Br)F)C2CCCC2
Physical StateSolid at room temperature

The bromine and fluorine substituents enhance the compound's electrophilicity, while the tert-butyl group provides steric protection to the carbamate functionality, improving stability under synthetic conditions.

Synthesis and Preparation

Synthetic Routes

The synthesis of tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate typically follows a multi-step process starting with commercially available precursors. A common synthetic pathway involves:

  • Bromination of 3-fluorotoluene to obtain 4-bromo-3-fluorotoluene, using bromine (Br2) with catalysts such as iron or aluminum bromide

  • Formation of the benzyl carbamate through reaction with tert-butyl chloroformate and a base

  • Cyclopentylation through reaction with cyclopentylamine using appropriate coupling agents

Optimization Strategies

Optimizing the synthesis requires careful control of reaction parameters:

Reaction StepCritical ParametersImpact on Synthesis
BrominationTemperature, catalyst choiceRegioselectivity of bromination
Carbamate FormationBase selection, reaction timeYield and purity of intermediate
CyclopentylationCoupling agent, solvent systemCompletion of reaction and minimization of side products

Purification typically employs chromatographic techniques with specific solvent gradients to ensure high purity of the final product.

Chemical Reactivity

Functional Group Behavior

The reactivity of tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate is dictated by its various functional groups. The carbamate moiety undergoes hydrolysis under acidic conditions, with the tert-butyl group being particularly susceptible to acid-catalyzed cleavage.

The halogenated aromatic ring participates in various transformations:

  • The bromine substituent can engage in metal-catalyzed coupling reactions

  • The fluorine atom influences the electronic distribution in the aromatic system

  • The benzyl position is activated toward nucleophilic substitution

Stability Profile

The compound exhibits different stability profiles under various conditions:

ConditionDegradation PathwayHalf-Life
pH 1.0 (HCl)Rapid Boc cleavage to amine<30 minutes
pH 13.0 (NaOH)Hydrolysis of carbamate to phenol~2 hours
Ambient (pH 7.0)Stable>6 months with no significant degradation

These stability characteristics are important considerations for both storage and application in synthetic procedures.

Structure-Activity Relationships

Substituent Effects

The specific arrangement of substituents in tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate contributes significantly to its properties and potential applications:

Structural FeatureEffect on Properties
4-Bromo positionEnhances regioselectivity in cross-coupling reactions
3-Fluoro substitutionModifies electronic properties of aromatic ring
Cyclopentyl groupIncreases steric bulk, improving resistance to enzymatic degradation
tert-Butyl carbamateProvides protection and controlled release of amine functionality

The 4-bromo-3-fluoro substitution pattern enhances regioselectivity in cross-coupling reactions compared to other positional isomers, which may exhibit competing side reactions.

Comparative Analysis

When compared to similar compounds, tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate shows distinctive features:

  • The cyclopentyl group provides different steric and electronic properties compared to linear alkyl chains or other cyclic groups

  • The specific halogen substitution pattern creates a unique reactivity profile

  • The tert-butyl carbamate group offers superior thermal stability compared to some other carbamate derivatives

Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound may serve as:

  • A building block for more complex bioactive molecules

  • A potential lead compound for drug development

  • A tool for understanding structure-activity relationships in halogenated carbamates

Its structural complexity makes it valuable for exploring diverse chemical space in drug discovery efforts.

Synthetic Utility

As a synthetic intermediate, tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate offers several advantages:

  • Multiple reactive sites for selective functionalization

  • Protected amine functionality that can be revealed under controlled conditions

  • Potential for directed ortho-metalation chemistry

  • Participation in cross-coupling reactions through the brominated position

These features make it a versatile building block for constructing more complex molecular architectures.

Analytical Characterization

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques:

  • NMR spectroscopy shows distinctive signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent

  • Mass spectrometry reveals characteristic fragmentation patterns, including loss of the tert-butyl group and cleavage at the carbamate linkage

  • IR spectroscopy displays characteristic bands for the carbamate carbonyl and C-F/C-Br stretching vibrations

Chromatographic Behavior

In chromatographic systems, tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate typically exhibits:

  • Moderate to high retention on reverse-phase HPLC columns due to its lipophilic nature

  • Good separation from synthetic impurities using gradient elution methods

  • Distinctive UV absorption profile useful for detection and quantification

Future Research Directions

The study of tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate opens several avenues for future investigation:

  • Further exploration of its biological activity profile against various disease targets

  • Development of more efficient synthetic routes to access this compound and its derivatives

  • Investigation of structure-activity relationships through systematic modification of key structural elements

  • Application in the synthesis of complex molecules with potential therapeutic properties

As research continues, a more comprehensive understanding of this compound's properties and applications is likely to emerge, potentially leading to valuable discoveries in medicinal chemistry and synthetic methodology.

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